Superior Potency in Disrupting the MLL1-WDR5 Interaction Compared to MM-101 and WIN Peptide
MM-401 exhibits a significantly lower IC50 for disrupting the MLL1-WDR5 interaction compared to the related inhibitor MM-101 and the native WDR5 interaction motif (WIN) peptide. The IC50 for MM-401 is 0.9 nM, while MM-101 has an IC50 of 2.9 nM and the WIN peptide has an IC50 of 750 nM [1]. This represents a 3.2-fold increase in potency over MM-101 and a >800-fold increase over the WIN peptide. This quantitative difference establishes MM-401 as a more potent tool for studies where complete and immediate disruption of the MLL1 complex is required, minimizing the risk of incomplete target engagement that could mask biological phenotypes.
vs 2.9 nM (MM-101) & 750 nM (WIN peptide)
| Evidence Dimension | Inhibition of MLL1-WDR5 Protein-Protein Interaction |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | MM-101 (IC50 = 2.9 nM); WIN peptide (IC50 = 750 nM) |
| Quantified Difference | 3.2-fold more potent than MM-101; >800-fold more potent than WIN peptide |
| Conditions | In vitro binding assay |
Why This Matters
This superior potency ensures robust target engagement in cellular and biochemical assays, reducing the effective concentration needed and minimizing potential off-target effects associated with higher inhibitor concentrations.
- [1] Empire Agents. Product News: MM-401. Accessed 2026. View Source
